methyl 2-dodecylbenzenesulfonate
Overview
Description
Methyl 2-dodecylbenzenesulfonate is an anionic surfactant widely used in various industrial and research applications. It is known for its ability to lower the surface tension of liquids, making it an effective detergent and emulsifier. The compound has the molecular formula C₁₉H₃₂O₃S and a molecular weight of 340.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene followed by esterification with methanol. The reaction involves the following steps:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide (SO₃) in the presence of a catalyst to form dodecylbenzenesulfonic acid.
Esterification: The dodecylbenzenesulfonic acid is then esterified with methanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation and filtration to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Methyl 2-dodecylbenzenesulfonate has a wide range of applications in scientific research:
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems as an emulsifying agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The primary mechanism of action of methyl 2-dodecylbenzenesulfonate is its ability to reduce surface tension, which enhances the wetting and spreading properties of liquids. This is achieved through the alignment of the hydrophobic dodecyl chain and the hydrophilic sulfonate group at the liquid-air interface. The compound interacts with lipid bilayers, disrupting membrane integrity and increasing permeability .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Similar structure but with a sodium ion instead of a methyl group.
Dodecylbenzenesulfonic acid: The parent acid form of the compound.
Sodium dodecyl sulfate: Another anionic surfactant with a sulfate group instead of a sulfonate group.
Uniqueness
Methyl 2-dodecylbenzenesulfonate is unique due to its specific ester functional group, which imparts distinct solubility and reactivity characteristics compared to its sodium salt and acid counterparts. This makes it particularly useful in applications requiring precise control over surfactant properties .
Properties
IUPAC Name |
methyl 2-dodecylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22-2/h13-14,16-17H,3-12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXYHMWIAPSTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200342 | |
Record name | Methyl dodecylbenzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52319-06-9 | |
Record name | Methyl dodecylbenzenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052319069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl dodecylbenzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl dodecylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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